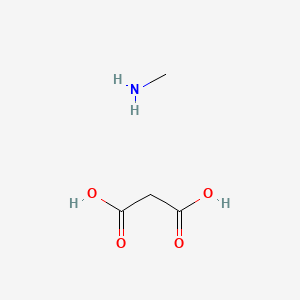![molecular formula C13H9NS4 B12572977 4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine CAS No. 265998-72-9](/img/structure/B12572977.png)
4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine typically involves the reaction of pyridine derivatives with dithiol compounds. One common method involves the use of 1,3-dithiol-2-ylidene intermediates, which are reacted with pyridine derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids or Bronsted acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality material suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of organic electronic devices, such as organic field-effect transistors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in molecular electronics. Additionally, its ability to form charge-transfer complexes and cation radical salts contributes to its functionality in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolanes: These compounds share a similar dithiol structure but differ in their ring size and substituents.
1,3-Dithianes: Similar to dithiolanes, these compounds have a six-membered ring structure with two sulfur atoms.
Tetrathiafulvalenes: These compounds are known for their strong electron-donating properties and are used in similar applications as 4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring with a dithiol moiety, which imparts distinct electronic properties. This combination allows for versatile applications in organic electronics and molecular devices, setting it apart from other similar compounds .
Propiedades
Número CAS |
265998-72-9 |
|---|---|
Fórmula molecular |
C13H9NS4 |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
4-[2-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]ethenyl]pyridine |
InChI |
InChI=1S/C13H9NS4/c1(10-3-5-14-6-4-10)2-11-9-17-13(18-11)12-15-7-8-16-12/h1-9H |
Clave InChI |
VACOANJCGOKJFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C=CC2=CSC(=C3SC=CS3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


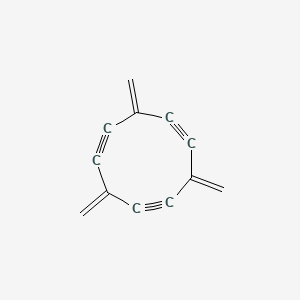
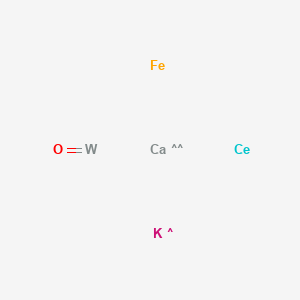
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)
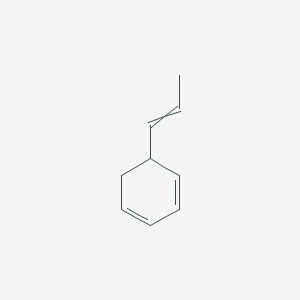
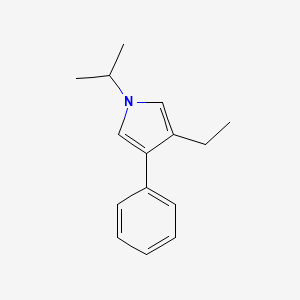
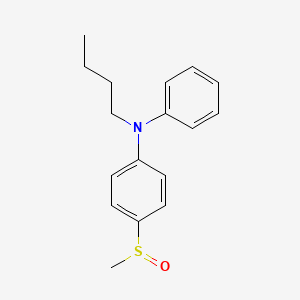
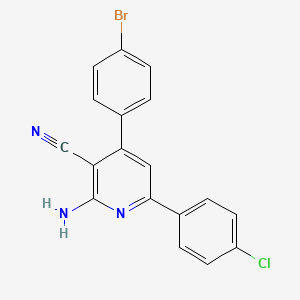

![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

